

The Versatile Scaffold: 3-amino-2-methylquinazolin-4(3H)-one in Oncology Research

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Compound of Interest

Compound Name: 3-amino-2-methylquinazolin-4(3H)-one

Cat. No.: B158153

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Application Note

The quinazolinone core, a fused benzene and pyrimidine ring system, represents a "privileged" scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.^{[1][2]} Among these, **3-amino-2-methylquinazolin-4(3H)-one** has emerged as a critical starting material, or synthone, for the development of novel anticancer agents. Its versatile structure allows for chemical modifications at the 3-amino group, leading to a diverse library of compounds with potent and selective anticancer properties. These derivatives have been investigated for their efficacy against various cancer cell lines, including breast, lung, ovarian, and cervical cancers, often demonstrating activity superior to existing therapies.^{[3][4][5]}

The anticancer mechanism of action for derivatives of **3-amino-2-methylquinazolin-4(3H)-one** is frequently attributed to the inhibition of key signaling pathways that are dysregulated in cancer. Notably, these compounds have been shown to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as downstream intracellular kinases like PI3K, AKT, and mTOR.^{[1][6]} By inhibiting these pathways, the compounds can effectively halt cell proliferation, induce apoptosis (programmed cell death), and prevent angiogenesis (the formation of new blood vessels that supply tumors). Furthermore, some derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.^[5]

This application note will provide an overview of the synthesis, biological evaluation, and mechanistic studies of anticancer agents derived from the **3-amino-2-methylquinazolin-4(3H)-one** scaffold.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of representative derivatives of **3-amino-2-methylquinazolin-4(3H)-one** against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound ID	Modification on 3-amino group	Cancer Cell Line	IC50 (μM)	Reference
Compound 1	Morpholinobenzylidene hybrid	A549 (Lung Cancer)	2.83	[6]
Compound 2j	Dithiocarbamate side chain	MCF-7 (Breast Cancer)	3.79	[4][5]
Compound 3j	Dithiocarbamate side chain	MCF-7 (Breast Cancer)	0.20	[4][5]
Compound 3g	Dithiocarbamate side chain	A2780 (Ovarian Cancer)	0.14	[5]
Compound 3a	Dithiocarbamate side chain	A2780 (Ovarian Cancer)	3.00	[5]
Lapatinib (Control)	-	MCF-7 (Breast Cancer)	5.9	[4][5]
Lapatinib (Control)	-	A2780 (Ovarian Cancer)	12.11	[5]

Experimental Protocols

Protocol 1: Synthesis of 3-amino-2-methylquinazolin-4(3H)-one

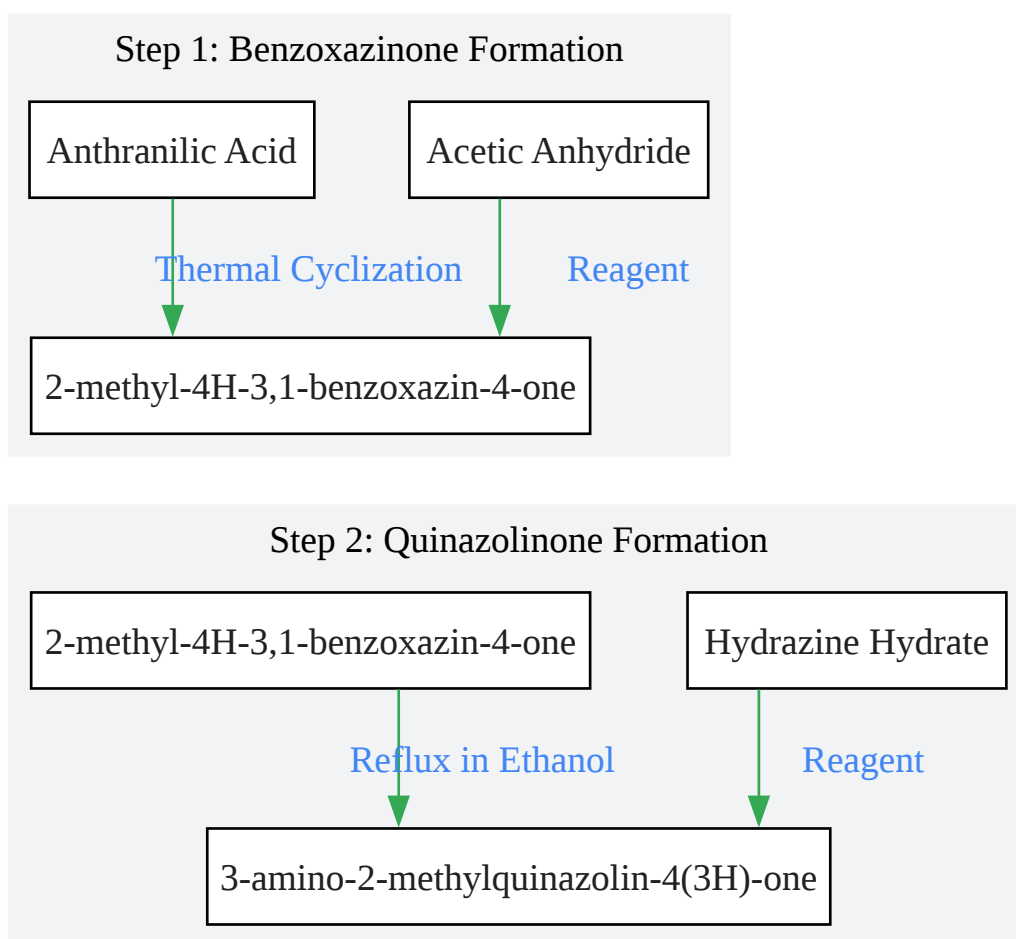
This protocol describes a common two-step synthesis of the core scaffold.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

- Anthranilic acid is thermally cyclized with acetic anhydride.
- The mixture is heated, leading to the formation of 2-methyl-4H-3,1-benzoxazin-4-one.[\[7\]](#)

Step 2: Synthesis of **3-amino-2-methylquinazolin-4(3H)-one**

- The synthesized 2-methyl-4H-3,1-benzoxazin-4-one is dissolved in ethanol.
- Hydrazine hydrate is added cautiously to the solution.
- The resulting mixture is refluxed for several hours.
- Upon cooling, the product, **3-amino-2-methylquinazolin-4(3H)-one**, precipitates and can be collected by filtration.[\[7\]](#)



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Synthesis of **3-amino-2-methylquinazolin-4(3H)-one**.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines the synthesis of Schiff base derivatives from the **3-amino-2-methylquinazolin-4(3H)-one** core.

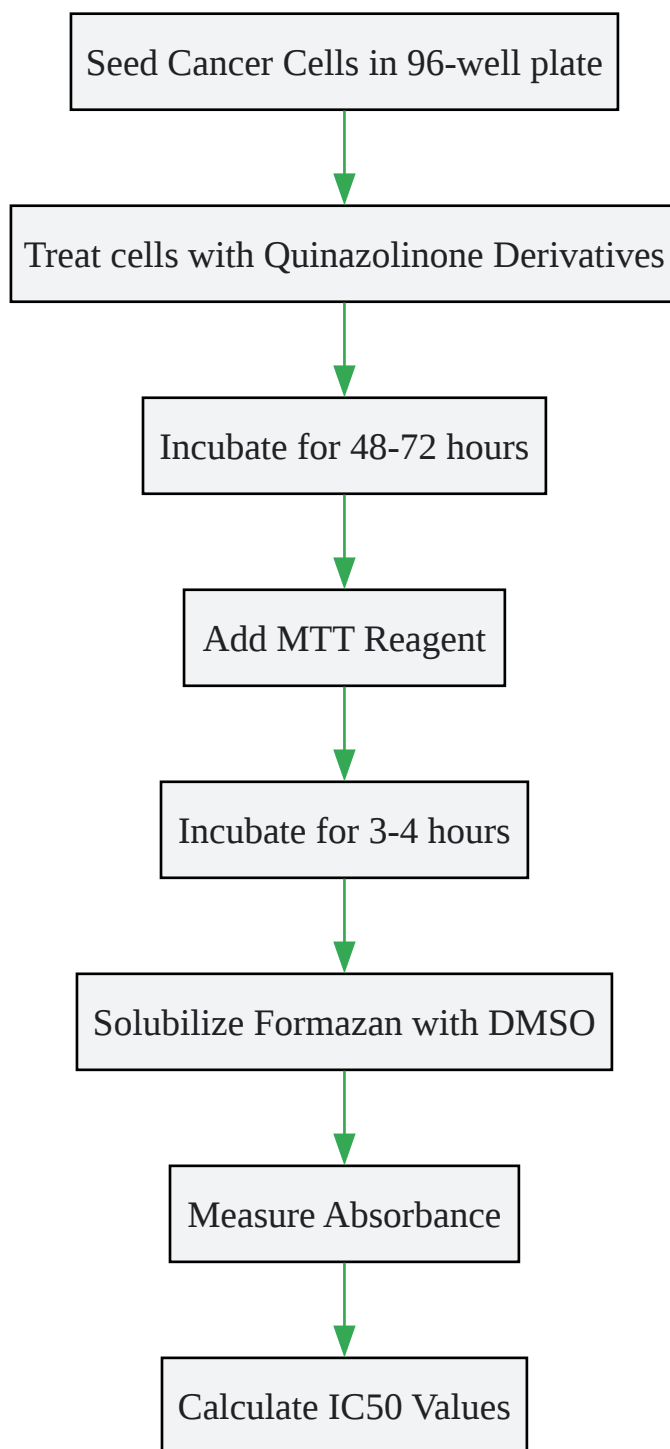
- **3-amino-2-methylquinazolin-4(3H)-one** is dissolved in a suitable solvent, such as ethanol.
- An equimolar amount of a substituted benzaldehyde is added to the solution.
- A catalytic amount of glacial acetic acid is often added.
- The reaction mixture is refluxed for a specified period.

- The resulting Schiff base derivative precipitates upon cooling and can be purified by recrystallization.[7]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for evaluating the anticancer activity of the synthesized compounds against cancer cell lines.

- **Cell Seeding:** Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The synthesized compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with these dilutions and incubated for 48-72 hours.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8]



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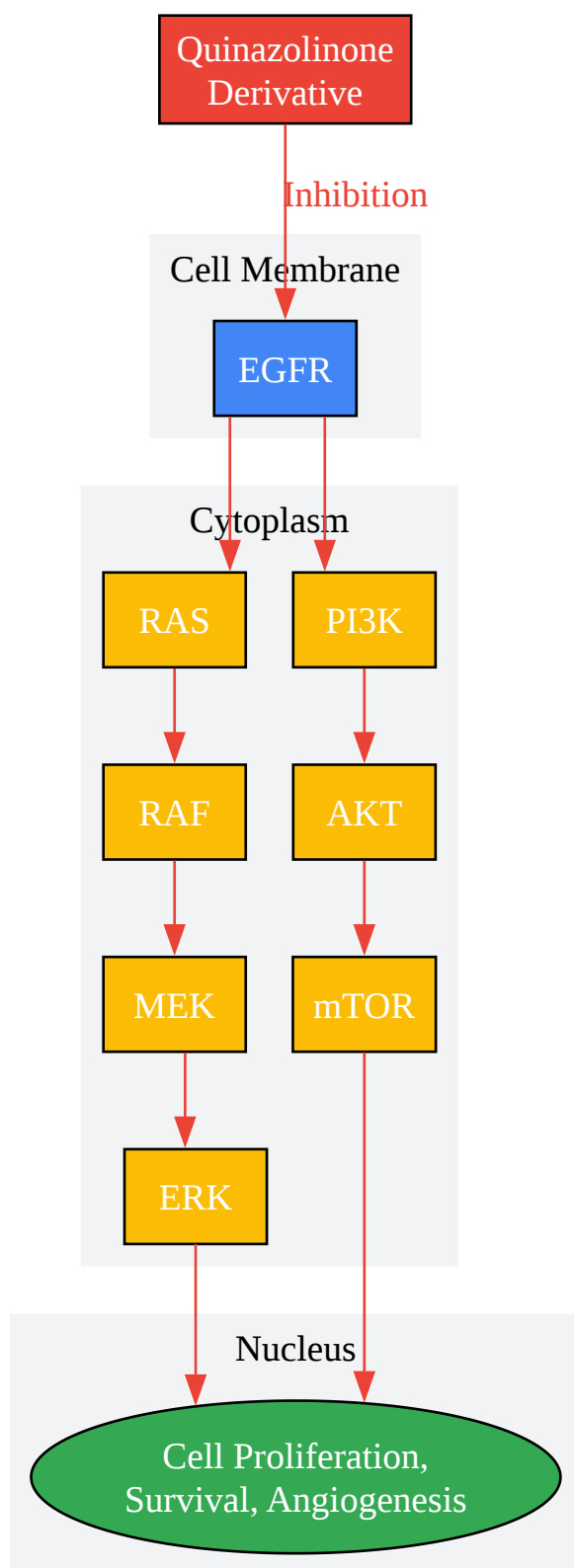
Workflow for MTT Cytotoxicity Assay.

Signaling Pathways Targeted by Quinazolinone Derivatives

Derivatives of **3-amino-2-methylquinazolin-4(3H)-one** have been shown to inhibit several critical signaling pathways implicated in cancer progression. A prominent example is the EGFR signaling cascade.

EGFR Signaling Pathway:

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Quinazolinone derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and downstream signaling. This inhibition can lead to the suppression of pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.



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EGFR Signaling Pathway Inhibition.

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